

# 1H NMR and 13C NMR analysis of 4-(2,3-Dimethylphenoxy)aniline

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## Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

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An In-Depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Analysis of **4-(2,3-Dimethylphenoxy)aniline**

## Authored by: Gemini, Senior Application Scientist Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-(2,3-Dimethylphenoxy)aniline**, a molecule featuring a diaryl ether linkage that connects a substituted aniline ring with a dimethylated phenol ring. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of spectral features, explains the causal relationships between molecular structure and NMR signals, and presents a robust experimental protocol for data acquisition. By integrating fundamental principles with advanced spectroscopic insights, this guide serves as an authoritative reference for the characterization of this compound and structurally related diaryl ethers.

## Introduction and Molecular Architecture

**4-(2,3-Dimethylphenoxy)aniline** ( $C_{14}H_{15}NO$ ) is a diaryl ether of significant interest in synthetic and medicinal chemistry.<sup>[1]</sup> Its structure is composed of two key aromatic systems: an aniline ring substituted at the para-position and a 2,3-dimethylphenol ring.<sup>[2]</sup> The ether linkage

between these moieties introduces specific electronic and conformational properties that are directly reflected in its NMR spectra.

The accurate interpretation of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is critical for confirming the identity, purity, and structure of synthesized **4-(2,3-Dimethylphenoxy)aniline**. This guide will systematically deconstruct the expected spectra, providing a predictive framework grounded in established principles of chemical shifts, spin-spin coupling, and the influence of substituents on the magnetic environment of each nucleus.

Below is the molecular structure with the IUPAC numbering convention applied to facilitate spectral assignment and discussion.

Caption: Molecular structure and numbering of **4-(2,3-Dimethylphenoxy)aniline**.

## $^1\text{H}$ NMR Spectral Analysis: A Predictive Approach

The  $^1\text{H}$  NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted spectrum of **4-(2,3-Dimethylphenoxy)aniline** is characterized by distinct regions for aromatic, amine, and methyl protons.

## Causality Behind Chemical Shift Predictions

Proton chemical shifts are primarily influenced by the local electronic environment. Electron-donating groups (EDGs) increase electron density around nearby protons, "shielding" them from the external magnetic field and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) "deshield" protons, shifting their signals downfield.<sup>[3]</sup>

- Aniline Ring (C1-C6):
  - The amino group ( $-\text{NH}_2$ ) is a strong EDG through resonance, significantly shielding the ortho (H-3, H-5) and para protons.
  - The phenoxy group ( $-\text{OAr}$ ) acts as an EWG through induction but an EDG through resonance. Its net effect on the aniline ring protons is deshielding compared to unsubstituted aniline.

- This results in a classic AA'BB' system. The protons H-3/H-5, being ortho to the powerful -NH<sub>2</sub> group, are expected to be shifted upfield relative to H-2/H-6. Both signals will appear as doublets due to coupling with their respective neighbors.
- Dimethylphenoxy Ring (C1'-C6'):
  - This ring is trisubstituted. The ether oxygen deshields the ortho proton (H-6').
  - The methyl groups (-CH<sub>3</sub>) are weak EDGs.
  - The three aromatic protons (H-4', H-5', H-6') will have distinct chemical shifts and exhibit complex splitting patterns due to ortho and meta coupling. H-4' and H-6' are expected to show doublet of doublets or triplet-like patterns, while H-5' will likely be a triplet.
- Amine and Methyl Protons:
  - The -NH<sub>2</sub> protons typically appear as a broad singlet.<sup>[4]</sup> Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
  - The two methyl groups (2'-CH<sub>3</sub> and 3'-CH<sub>3</sub>) are in different environments and should appear as two distinct singlets in the aliphatic region of the spectrum.<sup>[5]</sup>

## Predicted <sup>1</sup>H NMR Data Summary

The following table summarizes the anticipated <sup>1</sup>H NMR signals for **4-(2,3-Dimethylphenoxy)aniline**, typically recorded in a solvent like CDCl<sub>3</sub>.

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-4', H-5', H-6'	6.8 - 7.2	Multiplet	Jortho $\approx$ 7-9, Jmeta $\approx$ 2-3	Aromatic protons on the trisubstituted phenoxy ring.
H-2, H-6	6.9 - 7.1	Doublet (AA'BB')	Jortho $\approx$ 8-9	Protons ortho to the ether linkage, deshielded.
H-3, H-5	6.6 - 6.8	Doublet (AA'BB')	Jortho $\approx$ 8-9	Protons ortho to the -NH <sub>2</sub> group, strongly shielded. <a href="#">[6]</a> <a href="#">[7]</a>
-NH <sub>2</sub>	3.5 - 4.5	Broad Singlet	N/A	Exchangeable protons; shift is solvent-dependent. <a href="#">[4]</a>
3'-CH <sub>3</sub>	2.3 - 2.4	Singlet	N/A	Methyl group meta to the ether oxygen.
2'-CH <sub>3</sub>	2.1 - 2.2	Singlet	N/A	Methyl group ortho to the ether oxygen.

## <sup>13</sup>C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled <sup>13</sup>C NMR spectrum provides a direct count of the chemically non-equivalent carbon atoms in a molecule. For **4-(2,3-Dimethylphenoxy)aniline**, 14 distinct signals are expected, as there are no elements of symmetry that would render any carbons equivalent.

## Causality Behind Chemical Shift Predictions

Carbon chemical shifts are sensitive to hybridization and the electronegativity of attached atoms.<sup>[8]</sup>

- Aromatic Carbons (110-160 ppm):
  - Carbons directly bonded to electronegative atoms (oxygen, nitrogen) are significantly deshielded and appear at higher chemical shifts.<sup>[9]</sup> Therefore, C-1 and C-1' (attached to oxygen) and C-4 (attached to nitrogen) will be downfield.
  - The -NH<sub>2</sub> group shields the ortho (C-3, C-5) and para carbons.
  - The ether oxygen deshields the ipso-carbon (C-1').<sup>[10]</sup>
  - The methyl-substituted carbons (C-2', C-3') will also have characteristic shifts in the aromatic region.<sup>[11][12]</sup>
- Aliphatic Carbons (10-30 ppm):
  - The two methyl carbons (2'-CH<sub>3</sub> and 3'-CH<sub>3</sub>) will appear in the upfield aliphatic region, with slightly different shifts reflecting their distinct positions.<sup>[13]</sup>

## DEPT-135 for Signal Assignment

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating carbon types. In a DEPT-135 spectrum:

- CH<sub>3</sub> and CH groups appear as positive signals.
- CH<sub>2</sub> groups appear as negative signals (none in this molecule).
- Quaternary carbons (including C-1, C-4, C-1', C-2', C-3') are absent.

This technique provides a self-validating mechanism to confirm the assignments made in the broadband-decoupled <sup>13</sup>C spectrum.

## Predicted <sup>13</sup>C NMR Data Summary

Carbon Assignment	Predicted $\delta$ (ppm)	DEPT-135 Signal	Rationale
C-1'	155 - 158	Absent	Quaternary carbon attached to ether oxygen, deshielded.
C-1	150 - 153	Absent	Quaternary carbon attached to ether oxygen.
C-4	140 - 143	Absent	Quaternary carbon attached to nitrogen. <a href="#">[14]</a>
C-2'	137 - 139	Absent	Quaternary carbon with methyl substituent.
C-3'	126 - 128	Absent	Quaternary carbon with methyl substituent.
C-5'	129 - 131	Positive	Aromatic CH.
C-4'	124 - 126	Positive	Aromatic CH.
C-6'	112 - 114	Positive	Aromatic CH.
C-2, C-6	121 - 123	Positive	Aromatic CH, meta to -NH <sub>2</sub> .
C-3, C-5	115 - 117	Positive	Aromatic CH, ortho to -NH <sub>2</sub> , shielded. <a href="#">[15]</a>
3'-CH <sub>3</sub>	19 - 21	Positive	Aliphatic methyl carbon.
2'-CH <sub>3</sub>	15 - 17	Positive	Aliphatic methyl carbon.

## Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.[\[16\]](#)

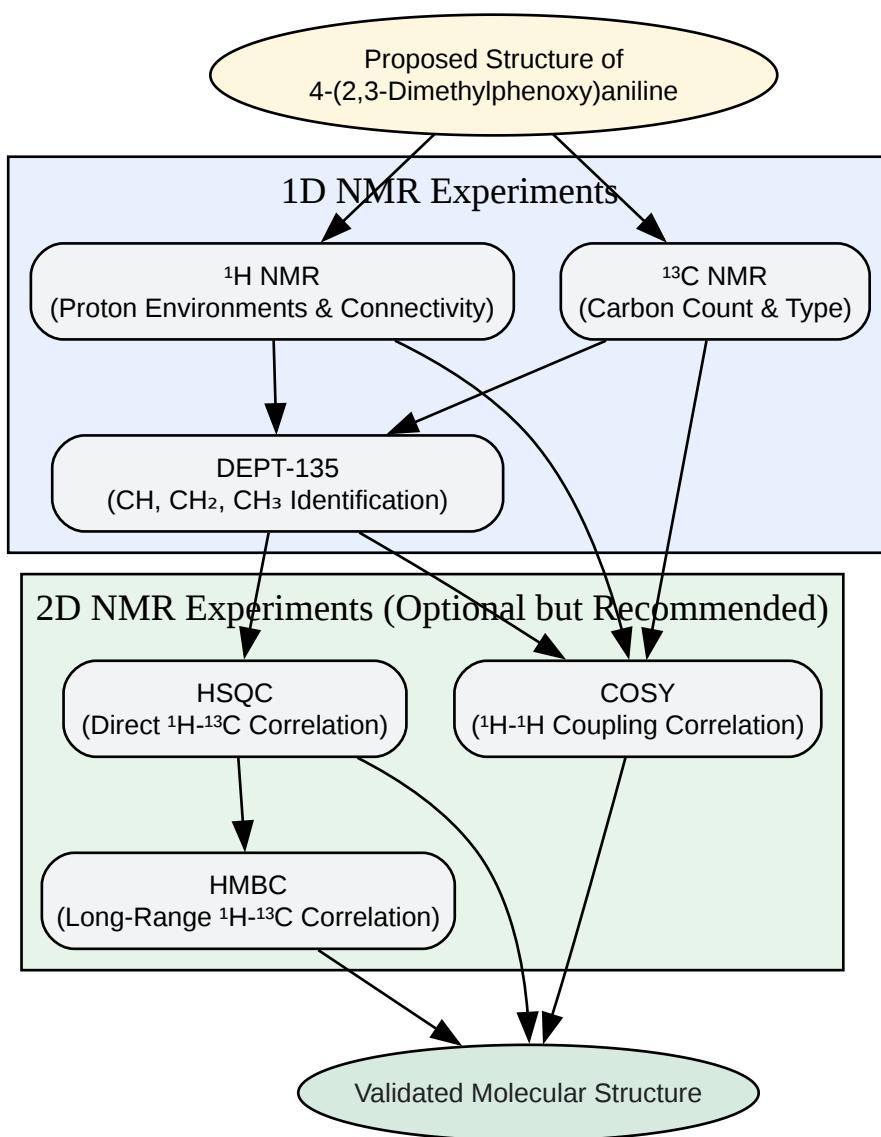
## Step-by-Step Methodology

- Sample Preparation:
  - Accurately weigh 10-15 mg of purified **4-(2,3-Dimethylphenoxy)aniline**.
  - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.  $\text{CDCl}_3$  is often preferred for its volatility and minimal signal overlap.
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
  - The solvent itself serves as a lock signal, and its residual peak (e.g., ~7.26 ppm for  $\text{CDCl}_3$ ) provides a convenient internal reference for the  $^1\text{H}$  spectrum.[\[17\]](#)
- Instrument Setup and Calibration:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
  - Insert the sample and lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, symmetrical peaks.
- $^1\text{H}$  NMR Data Acquisition:
  - Pulse Sequence: Standard single-pulse (zg) sequence.
  - Spectral Width: Typically -2 to 12 ppm.
  - Number of Scans: 16 to 64 scans, depending on the sample concentration.

- Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery between pulses.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbons.
  - Spectral Width: Typically 0 to 220 ppm.
  - Number of Scans: 1024 or more scans are usually required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
  - Relaxation Delay (d1): 2 seconds.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.
  - Calibrate the  $^1\text{H}$  spectrum to the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm) and the  $^{13}\text{C}$  spectrum to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).[\[17\]](#)

## Workflow for Comprehensive Structural Verification

For unequivocal structural proof, a multi-faceted NMR approach is recommended. This creates a self-validating system where data from one experiment corroborates another.



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Caption: A comprehensive workflow for NMR-based structural validation.

## Conclusion

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-(2,3-Dimethylphenoxy)aniline** are rich with information that, when properly interpreted, provides definitive proof of its molecular structure. This guide has offered a detailed predictive analysis based on fundamental chemical principles, outlining the expected chemical shifts and coupling patterns for each nucleus. The provided experimental protocol ensures the acquisition of high-quality data, while the discussion of advanced 2D techniques highlights the path toward unequivocal structural validation. This document serves

as a practical and authoritative resource for scientists engaged in the synthesis and characterization of this and related diaryl ether compounds.

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